Sodium tantalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

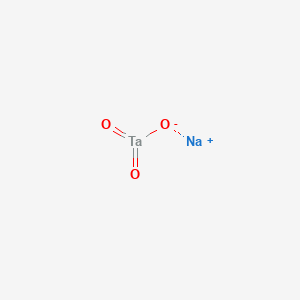

Sodium tantalate, also known as this compound, is a useful research compound. Its molecular formula is NaO3Ta and its molecular weight is 251.936 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photocatalysis

Overview

Sodium tantalate is recognized as one of the first semiconductor photocatalysts capable of producing hydrogen-oxygen mixed bubbles during water splitting. Its photocatalytic properties can be enhanced through doping with metal cations, which significantly improves its efficiency.

Key Findings

- Doping Effects : Doping this compound with metal cations such as strontium has been shown to reduce the electron-hole recombination rate, thereby increasing the steady-state population of charge carriers. This enhancement leads to improved quantum efficiency in photocatalytic reactions .

- Hydrothermal Synthesis : Research indicates that this compound can be synthesized through hydrothermal methods, yielding nanoparticles with enhanced photocatalytic activity. For instance, sulfur-doped this compound exhibited superior performance in the degradation of methylene blue compared to its undoped and carbon-doped counterparts .

Case Study: Hydrogen Production

A study demonstrated that metal-cation-doped this compound could achieve high rates of hydrogen production under visible light irradiation. The incorporation of strontium ions into the this compound lattice resulted in a notable increase in photocatalytic activity due to optimized charge carrier dynamics .

Microelectronics

Overview

this compound is utilized in microelectronics primarily due to its dielectric properties and potential as a lead-free piezoelectric material.

Key Findings

- Dielectric Properties : this compound exhibits excellent dielectric characteristics, making it suitable for applications in capacitors and other electronic devices. The material's high dielectric constant and low loss factor are advantageous for high-frequency applications .

- Piezoelectric Applications : As a lead-free piezoelectric ceramic, this compound has been explored for use in sensors and actuators. Its piezoelectric response can be tailored through doping and processing conditions, enhancing its applicability in microelectronic devices .

Energy Harvesting

Overview

The energy harvesting capabilities of this compound are linked to its thermoelectric properties, which allow it to convert temperature differences into electrical energy.

Key Findings

- Thermoelectric Performance : Studies have indicated that sulfur doping can enhance the thermoelectric performance of this compound, making it a promising candidate for energy harvesting applications. The optimized band structure resulting from doping facilitates better charge transport properties .

- Material Synthesis : The synthesis methods employed (e.g., hydrothermal processes) play a crucial role in determining the thermoelectric efficiency of this compound. Controlling particle size and morphology through synthesis conditions can lead to significant improvements in thermoelectric performance .

Data Summary

| Application | Key Properties | Findings/Case Studies |

|---|---|---|

| Photocatalysis | Semiconductor behavior | Enhanced hydrogen production with metal cation doping |

| Microelectronics | High dielectric constant | Suitable for capacitors; lead-free piezoelectric uses |

| Energy Harvesting | Thermoelectric properties | Improved efficiency with sulfur doping |

Propriétés

Formule moléculaire |

NaO3Ta |

|---|---|

Poids moléculaire |

251.936 g/mol |

Nom IUPAC |

sodium;oxido(dioxo)tantalum |

InChI |

InChI=1S/Na.3O.Ta/q+1;;;-1; |

Clé InChI |

VITUBTZOEDGNCK-UHFFFAOYSA-N |

SMILES canonique |

[O-][Ta](=O)=O.[Na+] |

Synonymes |

NaTaO3 sodium tantalate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.